molecular formula C16H15N3OS B5790862 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B5790862
M. Wt: 297.4 g/mol
InChI Key: VTEXAZJKWHABJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-methylindole core linked via an ethanone bridge to a 4-methylpyrimidin-2-yl sulfanyl group. Indole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . The pyrimidine moiety, a common pharmacophore in drug design, may contribute to interactions with enzymes or receptors, such as kinases or CYP450 isoforms .

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-7-8-17-16(18-10)21-9-14(20)15-11(2)19-13-6-4-3-5-12(13)15/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEXAZJKWHABJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution at the 2-Position: The methyl group can be introduced at the 2-position of the indole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Attachment of the Ethanone Side Chain: The ethanone side chain can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate ethanone derivative.

    Introduction of the Pyrimidinylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Indole Substituent Sulfanyl Substituent Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 2-methyl-1H-indol-3-yl 4-methylpyrimidin-2-yl ~339.4 (calculated) Unknown (theoretical)
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-nitro 4-nitrophenyl 387.3 Antimalarial (pIC50 = 8.2129 vs. Plasmodium)
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone H Phenylsulfonyl 299.3 Laboratory chemical (hazardous: H302, H315)
1-[4-Amino-2-(methylsulfanyl)-5-pyrimidinyl]ethanone None Methylsulfanyl-pyrimidinyl 199.2 Not specified (structural analog in kinase studies)
1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone H Pyridin-4-yl-triazolyl ~363.4 Not reported (triazole core suggests antifungal potential)
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Substituted pyrrole Benzothienopyrimidinyl 615.1 Not specified (complex structure for targeted therapy)

Key Observations:

Substituent Effects on Bioactivity: Nitro Groups: The antimalarial activity of 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.2129) surpasses chloroquine (pIC50 = 7.5528) . Methyl Groups: The target compound’s 2-methylindole and 4-methylpyrimidine substituents may reduce cytotoxicity compared to nitro analogs but improve metabolic stability .

Sulfanyl vs. Sulfonyl Groups: Sulfanyl (thioether) groups, as in the target compound, are less electron-withdrawing than sulfonyl groups.

Pyrimidine vs. Triazole Cores :

  • Pyrimidine-containing compounds (e.g., target compound) are often associated with kinase inhibition, while triazole derivatives (e.g., ) are linked to antifungal activity .

Research Findings and Implications

  • Antimalarial Potential: The target compound’s indole-pyrimidine scaffold aligns with antimalarial leads in . However, replacing nitro groups with methyl substituents may require optimization for potency .
  • Synthetic Feasibility : Methods from (tetrazole synthesis) and (sulfanyl/sulfonyl derivatization) could guide the target compound’s synthesis .

Biological Activity

The compound 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone, often referred to as a derivative of indole and pyrimidine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃OS
  • Molecular Weight : 233.31 g/mol

The compound features an indole ring system attached to a pyrimidine moiety via a thioether linkage, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds with indole and pyrimidine structures often exhibit notable antimicrobial activities. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

The antimicrobial action of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis, leading to cell death.
  • Disruption of Membrane Integrity : The lipophilic nature of the indole ring may facilitate membrane penetration, disrupting cellular homeostasis.
  • Interference with Nucleic Acid Synthesis : The pyrimidine component may interact with DNA or RNA synthesis pathways, further inhibiting bacterial growth.

Case Studies

Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential applications of this compound.

  • Study on Antibacterial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated a series of indole-pyrimidine derivatives for their antibacterial properties. The findings indicated that modifications to the pyrimidine ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
  • Antifungal Activity Assessment :
    Another research effort focused on the antifungal potential of similar compounds. The results demonstrated that certain derivatives exhibited activity against Candida species, suggesting a broader spectrum of action for compounds with this structural framework .

Q & A

Q. What are the established synthetic routes for 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Friedel-Crafts acylation to introduce the indole-acetyl group.
  • Nucleophilic substitution to attach the pyrimidine-sulfanyl moiety, often using thiourea derivatives as sulfur donors .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) under inert atmospheres improve reaction efficiency.
  • Catalysts : Lewis acids like AlCl₃ may enhance acylation yields. Methodological optimization includes monitoring reaction progress via TLC and isolating intermediates via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., indole C-3 substitution and pyrimidine linkage) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z vs. calculated for C₁₇H₁₅N₃OS) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers screen this compound for preliminary biological activity?

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Enzyme inhibition : Evaluate inhibition of thiol-dependent enzymes (e.g., cysteine proteases) via fluorometric assays using substrates like Z-Phe-Arg-AMC .

Advanced Research Questions

Q. What strategies resolve low yields during the final coupling step of the synthesis?

  • Reaction parameter optimization : Adjust temperature (e.g., 60–80°C for nucleophilic substitution) and pH (neutral to mildly basic) to minimize side reactions .
  • Catalyst screening : Test alternative catalysts (e.g., CuI for Ullmann-type couplings) .
  • Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent polarity, stoichiometry) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent variation : Modify the indole methyl group (C-2) to bulkier alkyl chains or electron-withdrawing groups to assess steric/electronic effects on enzyme binding .
  • Pyrimidine ring substitution : Replace 4-methyl with halogens (e.g., Cl, F) to modulate lipophilicity and target affinity .
  • Computational docking : Use AutoDock Vina to predict binding modes with enzymes like cathepsin B, correlating docking scores with experimental IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across studies?

  • Purity validation : Re-test compounds using HPLC-MS to rule out impurities as confounding factors .
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme batches.
  • Data normalization : Report activities relative to positive controls (e.g., doxorubicin for anticancer assays) .

Q. What mechanistic insights can be gained from studying its enzyme inhibition kinetics?

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if Km increases with inhibitor concentration, competitive inhibition is likely .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to identify critical H-bonding or π-π interactions .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
  • Plasma stability : Incubate with human plasma at 37°C and quantify parent compound remaining using LC-MS/MS .

Q. What computational methods predict metabolic pathways and potential toxicity?

  • In silico metabolism : Use software like MetaSite to identify probable Phase I oxidation sites (e.g., indole C-5 or pyrimidine methyl groups) .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .

Q. How can cross-disciplinary approaches enhance understanding of its polypharmacology?

  • Network pharmacology : Map compound-target-disease associations using databases like STITCH to identify off-target effects (e.g., kinase inhibition) .
  • Transcriptomics : Treat cell lines (e.g., MCF-7) and perform RNA-seq to identify differentially expressed genes linked to apoptosis or resistance pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.